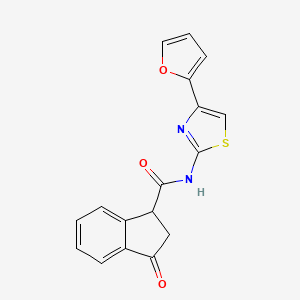

N-(4-(furan-2-yl)thiazol-2-yl)-3-oxo-2,3-dihydro-1H-indene-1-carboxamide

Description

N-(4-(furan-2-yl)thiazol-2-yl)-3-oxo-2,3-dihydro-1H-indene-1-carboxamide is a heterocyclic compound featuring a thiazole core substituted at position 4 with a furan-2-yl group and at position 2 with a 3-oxo-indene carboxamide moiety. The indene component introduces a bicyclic structure with a ketone group, which may enhance rigidity and influence binding interactions.

Properties

IUPAC Name |

N-[4-(furan-2-yl)-1,3-thiazol-2-yl]-3-oxo-1,2-dihydroindene-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12N2O3S/c20-14-8-12(10-4-1-2-5-11(10)14)16(21)19-17-18-13(9-23-17)15-6-3-7-22-15/h1-7,9,12H,8H2,(H,18,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRAYMIPMRQGFOX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C2=CC=CC=C2C1=O)C(=O)NC3=NC(=CS3)C4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(furan-2-yl)thiazol-2-yl)-3-oxo-2,3-dihydro-1H-indene-1-carboxamide typically involves multi-step organic reactions. One common approach is the condensation of a furan derivative with a thiazole precursor, followed by cyclization and functional group modifications to introduce the indene and carboxamide functionalities . Reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as continuous flow synthesis and automated reaction systems can be employed to enhance efficiency and scalability. Additionally, purification methods like crystallization and chromatography are crucial to obtain the compound in its desired form .

Chemical Reactions Analysis

Types of Reactions

N-(4-(furan-2-yl)thiazol-2-yl)-3-oxo-2,3-dihydro-1H-indene-1-carboxamide can undergo various chemical reactions, including:

Oxidation: The furan and thiazole rings can be oxidized under specific conditions to form corresponding oxides.

Reduction: The compound can be reduced to modify the functional groups, such as converting the carbonyl group to a hydroxyl group.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the furan, thiazole, and indene rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and sometimes catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan and thiazole oxides, while reduction can produce alcohol derivatives.

Scientific Research Applications

Chemistry: The compound serves as a building block for synthesizing more complex molecules and materials.

Biology: It has shown promise in biological assays for its antimicrobial and anticancer properties.

Mechanism of Action

The mechanism by which N-(4-(furan-2-yl)thiazol-2-yl)-3-oxo-2,3-dihydro-1H-indene-1-carboxamide exerts its effects involves interactions with various molecular targets. In biological systems, it may inhibit specific enzymes or receptors, leading to antimicrobial or anticancer activities. The compound’s structure allows it to bind to active sites of target proteins, disrupting their normal function and leading to therapeutic effects .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Core Thiazole Modifications

- N-(4-Aryl-thiazol-2-yl) Derivatives :

- Replaces the furan-2-yl group with a 4-methoxyphenyl ring.

- Demonstrated superior cardioprotective activity compared to Levocarnitine and Mildronate, reducing smooth muscle contractile response to hypoxia by 40–50% .

- Feature pyridin-3-yl or substituted benzamide groups at position 4 of the thiazole.

- Exhibit diverse substituents (e.g., morpholinomethyl, methylpiperazinyl) that enhance solubility and modulate electronic properties.

Carboxamide Variations

- N-(4-(2-((3-methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide (): Shares the thiazole-furan-carboxamide backbone but substitutes the indene group with a 3-methoxybenzylaminoethyl moiety. Structural similarity highlights the role of the indene group in the target compound, which may improve steric hindrance or π-π stacking interactions .

Bioactive Thiazole Derivatives

Q & A

Basic Question

- X-ray Crystallography : Use SHELX programs (e.g., SHELXL) for refinement. The thiazole and furan rings exhibit planar geometry, with weak intramolecular hydrogen bonds (e.g., C–H⋯O) stabilizing the conformation .

- Spectroscopic Validation : Confirm via -NMR (e.g., furan protons at δ 6.3–7.4 ppm) and IR (amide C=O stretch at ~1680 cm) .

What biological targets and mechanisms are associated with this compound, and how can conflicting activity data be resolved?

Advanced Question

Proposed Targets :

- Enzyme Inhibition : Thiazole derivatives often inhibit kinases (e.g., EGFR) or redox enzymes (e.g., COX-2) via π-π stacking and hydrogen bonding .

- Cytotoxicity : In prostate cancer (PC3) cells, analogs like N-(5-(4-fluorophenyl)thiazol-2-yl)-3-(furan-2-yl)propanamide show IC values <10 µM via apoptosis induction .

Resolving Data Contradictions : - Assay Variability : Compare cell lines (e.g., PC3 vs. HEK293) and protocols (e.g., MTT vs. ATP assays).

- Structural Confounders : Check for impurities (e.g., unreacted intermediates) via LC-MS and retest purified batches .

How can structure-activity relationships (SAR) guide the design of analogs with enhanced potency?

Advanced Question

Key Modifications :

- Thiazole Substituents : Introduce electron-withdrawing groups (e.g., -NO) at the 4-position to enhance electrophilic interactions with targets .

- Furan Replacement : Substitute furan with thiophene or pyridine to alter solubility and binding affinity .

Methodology : - Analog Synthesis : Use parallel combinatorial chemistry to generate derivatives .

- Activity Testing : Prioritize analogs with >80% inhibition in primary screens for dose-response assays .

What strategies are effective in resolving discrepancies between in vitro and in vivo efficacy data?

Advanced Question

- Pharmacokinetic Profiling : Assess bioavailability via LC-MS/MS after oral administration in murine models. Low solubility (logP ~2.5) may limit in vivo activity .

- Metabolite Identification : Use microsomal assays to detect rapid hepatic clearance (e.g., CYP3A4-mediated oxidation) .

Mitigation : - Prodrug Design : Modify the carboxamide to a methyl ester to enhance membrane permeability .

- Formulation Optimization : Use nanoemulsions or cyclodextrin complexes to improve aqueous solubility .

How can researchers validate the compound’s selectivity against off-target proteins?

Advanced Question

- Proteome-Wide Screening : Employ affinity chromatography coupled with mass spectrometry to identify non-specific binding partners .

- Kinase Profiling : Test against panels (e.g., Eurofins KinaseProfiler™) to quantify inhibition of non-target kinases (e.g., >50% inhibition at 10 µM suggests low selectivity) .

Data Interpretation : Use computational docking (e.g., AutoDock Vina) to predict binding poses and prioritize structural refinements .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.